Cas no 1805967-71-8 (Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate
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- Inchi: 1S/C10H10F3IN2O3/c1-2-18-9(17)8-7(14)5(4-15)3-6(16-8)19-10(11,12)13/h3H,2,4,15H2,1H3
- InChI Key: NEBYTOXICZUJNH-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)OCC)=NC(=CC=1CN)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 317
- XLogP3: 2.4
- Topological Polar Surface Area: 74.4
Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029088610-1g |
Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate |
1805967-71-8 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate Related Literature
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate
Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1805967-71-8): A Comprehensive Overview
Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate, identified by its CAS number 1805967-71-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmaceutical applications.
The molecular structure of Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate features a pyridine core substituted with several functional groups, including an amino methyl group, an iodo atom, and a trifluoromethoxy group. These substituents contribute to the compound's unique chemical properties and potential biological interactions. The presence of the iodo atom, in particular, makes it a valuable intermediate in synthetic chemistry, enabling further derivatization and modification to develop novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The compound Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate has been studied for its potential role in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its unique structural features make it a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate is its versatility as a building block in medicinal chemistry. The combination of an amino methyl group and an iodo atom provides multiple points for chemical modification, allowing researchers to tailor the compound's properties to specific biological targets. This flexibility has led to several innovative synthetic strategies and has opened new avenues for developing targeted therapies.
Recent studies have highlighted the importance of trifluoromethoxy-substituted pyridines in medicinal chemistry. The trifluoromethoxy group enhances the metabolic stability of the compound and improves its binding affinity to biological targets. This has been particularly relevant in the development of small-molecule inhibitors for enzyme-driven diseases. Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate exemplifies this trend, showcasing how strategic functionalization can lead to the discovery of novel pharmacophores.
The synthesis of Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of a pyridine precursor, followed by sequential functionalization with an amino methyl group, an iodo atom, and a trifluoromethoxy group. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve high yields and purity.
In conclusion, Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications for pyridine derivatives, compounds like Ethyl 4-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-carboxylate are poised to play a crucial role in shaping the future of medicine.
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